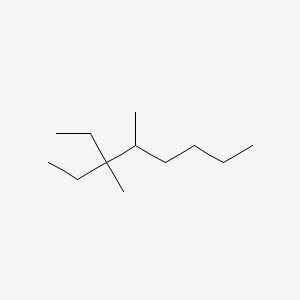

3-Ethyl-3,4-dimethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62212-28-6 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-3,4-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-9-10-11(4)12(5,7-2)8-3/h11H,6-10H2,1-5H3 |

InChI Key |

AOQVLRSMPNHJPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C(C)(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3,4-dimethyloctane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C₁₂H₂₆. As an isomer of dodecane (B42187), its specific arrangement of ethyl and methyl groups on the octane (B31449) backbone results in distinct physical and chemical properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, intended for use in research, chemical synthesis, and computational modeling. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates data from closely related isomers and established principles of hydrocarbon chemistry to provide a thorough understanding.

Core Chemical Properties

The fundamental identifiers and computed properties of this compound are well-established. These form the basis for its characterization and are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₂H₂₆ | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| CAS Number | 62212-28-6 | [1] |

| Canonical SMILES | CCCCC(C)C(C)(CC)CC | [1] |

| InChI Key | AOQVLRSMPNHJPF-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Notes |

| Boiling Point | Data not available | Indicated as available from SpringerMaterials, but a specific value could not be retrieved. For comparison, the isomer 3-Ethyl-2,7-dimethyloctane has a boiling point of 196°C.[2] |

| Melting Point | Data not available | Expected to be a low value, typical for branched alkanes. For comparison, the isomer 3-Ethyl-2,7-dimethyloctane has an estimated melting point of -50.8°C.[2] |

| Density | Data not available | For comparison, the isomer 3-Ethyl-2,7-dimethyloctane has a density of 0.7546 g/cm³.[2] |

| Solubility in Water | Data not available | Expected to be very low, consistent with other nonpolar alkanes. |

Spectroscopic Data

Specific experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be inferred from the analysis of similar branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically non-equivalent protons. The spectrum would feature overlapping multiplets in the upfield region (typically 0.8-1.5 ppm), characteristic of alkane protons. The terminal methyl groups would likely appear as triplets, while the internal methyl and methylene (B1212753) groups would exhibit more complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would provide more distinct signals for each of the unique carbon atoms in the molecule. The number of signals would correspond to the number of chemically non-equivalent carbons. The chemical shifts would be in the typical range for sp³-hybridized carbons in alkanes.

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained through electron ionization (EI), would show a molecular ion peak (M⁺) at m/z = 170, corresponding to its molecular weight.[3] The fragmentation pattern is expected to be characteristic of branched alkanes, with prominent peaks resulting from the cleavage of C-C bonds at the branching points, leading to the formation of stable carbocations. The differentiation of various C₁₂H₂₆ isomers is possible through detailed analysis of these fragmentation patterns.[4]

Experimental Protocols

While specific experimental data for this compound is scarce, the following are general methodologies for determining the key physicochemical properties of liquid alkanes.

Boiling Point Determination (Micro-method)

-

Sample Preparation: A small amount of the purified liquid is placed in a capillary tube, which is then attached to a thermometer.

-

Apparatus: A Thiele tube or a similar oil bath apparatus is used for uniform heating.

-

Procedure: The apparatus is heated gradually. The temperature at which a steady stream of bubbles emerges from the capillary tube and the liquid level inside the capillary starts to rise upon slight cooling is recorded as the boiling point.

Density Measurement

-

Instrumentation: A pycnometer or a vibrating tube densitometer is used for accurate density measurements.

-

Procedure (Pycnometer):

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the sample liquid, and its mass is measured.

-

The volume of the pycnometer is calibrated using a liquid of known density (e.g., deionized water).

-

The density is calculated as the mass of the sample divided by its volume.

-

-

Temperature Control: The temperature must be precisely controlled and recorded as density is temperature-dependent.

Synthesis

A specific, documented synthesis for this compound was not found in the reviewed literature. However, a plausible synthetic route for a branched alkane of this nature would involve a Grignard reaction followed by reduction.

Hypothetical Synthesis Workflow:

Caption: A plausible synthetic workflow for this compound.

Logical Relationships of Properties

The chemical properties of this compound are interconnected. The molecular structure dictates the intermolecular forces, which in turn determine the macroscopic physical properties.

Caption: Logical relationships of this compound's properties.

Conclusion

This compound is a specific isomer of dodecane for which detailed experimental data is not extensively available in public databases. This guide has summarized the core, known properties and provided context through data from related compounds and general chemical principles. For researchers requiring precise quantitative data, experimental determination following the outlined general protocols is recommended. The provided information on expected spectroscopic characteristics and a plausible synthetic route can serve as a valuable starting point for further investigation of this compound.

References

3-Ethyl-3,4-dimethyloctane CAS number and identifiers

An In-depth Technical Guide to 3-Ethyl-3,4-dimethyloctane

This technical guide provides a comprehensive overview of the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development. The guide covers its chemical identifiers, physicochemical properties, and generalized experimental protocols for the synthesis and analysis of branched alkanes.

Chemical Identifiers and Nomenclature

This compound is a saturated branched-chain alkane. Accurate identification of this compound is crucial for its application in research and development. The primary identifiers for this compound are summarized in the table below.

| Identifier Type | Data |

| CAS Number | 62212-28-6[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C12H26[1] |

| Molecular Weight | 170.33 g/mol [1] |

| InChI | InChI=1S/C12H26/c1-6-9-10-11(4)12(5,7-2)8-3/h11H,6-10H2,1-5H3[1] |

| InChIKey | AOQVLRSMPNHJPF-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCCC(C)C(C)(CC)CC[1] |

| DSSTox Substance ID | DTXSID00605534[1] |

| Wikidata | Q82503827[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Molecular Formula | C12H26 | PubChem[1] |

| XLogP3-AA (LogP) | 5.8 | PubChem (Computed) |

| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 12 | PubChem (Computed) |

| Complexity | 101 | PubChem (Computed)[1] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not widely reported in the available scientific literature. However, general methodologies for the synthesis and analysis of branched alkanes can be applied.

General Synthesis of Branched Alkanes via Grignard Reaction

A common and versatile method for the synthesis of highly branched alkanes involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration and hydrogenation.

Step 1: Grignard Reagent Formation and Reaction with a Ketone

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Reagent Preparation: Place magnesium turnings in the flask and add a small crystal of iodine. Add a solution of an appropriate alkyl halide (e.g., ethyl bromide) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

-

Reaction with Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of a suitable ketone (e.g., 4-methyl-3-heptanone) in anhydrous diethyl ether dropwise to the Grignard reagent.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of the Tertiary Alcohol

-

Treat the crude tertiary alcohol with a dehydrating agent such as sulfuric acid or phosphoric acid with gentle heating to produce a mixture of alkenes.

-

Isolate and purify the alkene mixture, typically by distillation or column chromatography.

Step 3: Hydrogenation of the Alkene

-

Dissolve the purified alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalyst, such as 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus until the reaction is complete, as monitored by techniques like TLC or GC.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude branched alkane.

-

Purify the product by fractional distillation or preparative gas chromatography to yield the high-purity branched alkane.[2]

General Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.

-

Sample Preparation:

-

Dissolve the sample containing the analyte in a high-purity volatile solvent such as hexane (B92381) or pentane.

-

For quantitative analysis, prepare a series of calibration standards of a certified reference material of the analyte.

-

To improve accuracy, an internal standard (e.g., a non-interfering alkane like n-dodecane) can be added to all samples and standards.[3]

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: An Agilent 8890 GC or equivalent.

-

Mass Spectrometer: An Agilent 7250 GC/Q-TOF or equivalent.

-

Column: A non-polar capillary column, such as an Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for alkane analysis.[4]

-

Injector: Split/splitless injector, typically operated at 250 °C. A splitless injection mode is often used for trace analysis.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

-

Oven Temperature Program: An initial temperature of 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 10-15 °C/min) to a final temperature of around 300-325 °C.[4]

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: A scan range of m/z 40-500 is typically sufficient for this class of compounds.

-

-

-

Data Analysis:

-

Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the experimental mass spectrum with a reference library (e.g., NIST/Wiley).

-

Quantification is performed by creating a calibration curve from the analysis of the standard solutions and relating the peak area of the analyte in the sample to this curve.

-

Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate a general workflow for the synthesis and analysis of branched alkanes.

Caption: A generalized workflow for the synthesis of branched alkanes.

Caption: A typical workflow for the analysis of volatile compounds by GC-MS.

References

The Impact of Molecular Architecture on the Physical Properties of Highly Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The degree of branching in alkanes profoundly influences their physical properties, a critical consideration in fields ranging from petrochemical engineering to pharmaceutical science. This technical guide provides a comprehensive analysis of the core physical properties of highly branched alkanes, including boiling point, melting point, density, viscosity, and solubility. Through a detailed examination of structure-property relationships, supported by quantitative data and standardized experimental protocols, this document serves as an in-depth resource for professionals requiring a nuanced understanding of these fundamental organic compounds.

Introduction

Alkanes, the simplest class of hydrocarbons, are foundational to organic chemistry and numerous industrial applications. While the properties of linear alkanes follow predictable trends with increasing molecular weight, the introduction of branching creates significant and sometimes counterintuitive shifts in their physical behavior. These variations arise from alterations in intermolecular forces, molecular symmetry, and packing efficiency in the condensed phases. For researchers in drug development, understanding these properties is paramount, as the alkyl chains of drug molecules can influence their solubility, membrane permeability, and overall pharmacokinetic profile. This guide explores the intricate relationship between the three-dimensional structure of highly branched alkanes and their macroscopic physical characteristics.

Boiling Point

The boiling point of a substance is a direct reflection of the strength of its intermolecular forces. In nonpolar molecules like alkanes, the predominant intermolecular interactions are London dispersion forces, which are dependent on the molecule's surface area and polarizability.

Effect of Branching: Increased branching in alkanes leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact.[1][2] This decrease in surface area weakens the London dispersion forces, resulting in a lower boiling point compared to their straight-chain isomers of the same molecular weight.[1][2][3] For example, the highly branched 2,2-dimethylpropane (neopentane) has a significantly lower boiling point than its linear isomer, n-pentane.[3][4]

Table 1: Boiling Points of Pentane, Hexane, Heptane, and Octane Isomers

| Molecular Formula | IUPAC Name | Boiling Point (°C) |

| C₅H₁₂ | n-Pentane | 36.1[4][5] |

| 2-Methylbutane (Isopentane) | 27.7[5] | |

| 2,2-Dimethylpropane (Neopentane) | 9.5[3][4] | |

| C₆H₁₄ | n-Hexane | 68.7[6][7] |

| 2-Methylpentane | 60.3 | |

| 3-Methylpentane | 63.3 | |

| 2,2-Dimethylbutane | 49.7 | |

| 2,3-Dimethylbutane | 58.0 | |

| C₇H₁₆ | n-Heptane | 98.4[8][9] |

| 2-Methylhexane | 90.0 | |

| 3-Methylhexane | 92.0 | |

| 2,2-Dimethylpentane | 79.2 | |

| 2,3-Dimethylpentane | 89.8 | |

| 2,4-Dimethylpentane | 80.5 | |

| 3,3-Dimethylpentane | 86.1 | |

| 3-Ethylpentane | 93.5 | |

| 2,2,3-Trimethylbutane | 80.9[10] | |

| C₈H₁₈ | n-Octane | 125.7[11][12] |

| 2-Methylheptane | 117.6 | |

| 3-Methylheptane | 118.9 | |

| 4-Methylheptane | 117.7 | |

| 2,2-Dimethylhexane | 106.8 | |

| 2,3-Dimethylhexane | 115.6 | |

| 2,4-Dimethylhexane | 109.4 | |

| 2,5-Dimethylhexane | 109.1 | |

| 3,3-Dimethylhexane | 112.0 | |

| 3,4-Dimethylhexane | 117.7 | |

| 2,2,4-Trimethylpentane (Isooctane) | 99.2[13][14] |

Note: Data for some isomers were not immediately available in the search results and are left blank.

Figure 1: Relationship between alkane branching and boiling point.

Melting Point

The melting point of a crystalline solid is influenced by both the strength of intermolecular forces and the efficiency with which the molecules can pack into a crystal lattice.

Effect of Branching: The effect of branching on melting point is less straightforward than on boiling point. For some isomers, branching leads to a decrease in melting point due to weaker intermolecular forces. However, highly branched alkanes that are also highly symmetrical can exhibit significantly higher melting points than their linear counterparts.[3][15] This is because their compact, regular shape allows them to pack more efficiently and with greater stability into a crystal lattice, requiring more energy to disrupt the solid state. A prime example is neopentane (B1206597), which has a much higher melting point than n-pentane and isopentane.[3]

Table 2: Melting Points of Pentane, Hexane, Heptane, and Octane Isomers

| Molecular Formula | IUPAC Name | Melting Point (°C) |

| C₅H₁₂ | n-Pentane | -129.7[4][5] |

| 2-Methylbutane (Isopentane) | -159.9[3] | |

| 2,2-Dimethylpropane (Neopentane) | -16.6[3] | |

| C₆H₁₄ | n-Hexane | -95[6][16] |

| 2-Methylpentane | -153.7 | |

| 3-Methylpentane | -118 | |

| 2,2-Dimethylbutane | -100 | |

| 2,3-Dimethylbutane | -128.6 | |

| C₇H₁₆ | n-Heptane | -90.6[9] |

| 2-Methylhexane | -118.3 | |

| 3-Methylhexane | -119.5 | |

| 2,2-Dimethylpentane | -123.8 | |

| 2,3-Dimethylpentane | -135.2 | |

| 2,4-Dimethylpentane | -119.2 | |

| 3,3-Dimethylpentane | -135.1 | |

| 3-Ethylpentane | -118.6 | |

| 2,2,3-Trimethylbutane | -25.0[15] | |

| C₈H₁₈ | n-Octane | -56.8[11][12] |

| 2-Methylheptane | -109.0 | |

| 3-Methylheptane | -120.5 | |

| 4-Methylheptane | -120.7 | |

| 2,2-Dimethylhexane | -121.2 | |

| 2,3-Dimethylhexane | -100.8 | |

| 2,4-Dimethylhexane | -119.5 | |

| 2,5-Dimethylhexane | -91.3 | |

| 3,3-Dimethylhexane | -128.5 | |

| 3,4-Dimethylhexane | -109.1 | |

| 2,2,4-Trimethylpentane (Isooctane) | -107.4[13][14] |

Note: Data for some isomers were not immediately available in the search results and are left blank.

Density

Density is a measure of mass per unit volume and is influenced by both molecular weight and how closely molecules can pack together.

Effect of Branching: Generally, branching in alkanes leads to a slight decrease in density compared to their linear isomers. This is because the branches can hinder efficient packing, leading to more empty space between molecules. However, highly symmetrical and compact branched isomers, such as neopentane, can sometimes exhibit a higher density than their less branched counterparts due to more efficient packing in the liquid state.

Table 3: Densities of Pentane, Hexane, Heptane, and Octane Isomers

| Molecular Formula | IUPAC Name | Density (g/mL at 20°C) |

| C₅H₁₂ | n-Pentane | 0.626[4][17] |

| 2-Methylbutane (Isopentane) | 0.620 | |

| 2,2-Dimethylpropane (Neopentane) | 0.591 (liquid at 9.5°C)[2][3] | |

| C₆H₁₄ | n-Hexane | 0.659 (at 25°C)[6][16] |

| 2-Methylpentane | 0.653 | |

| 3-Methylpentane | 0.664 | |

| 2,2-Dimethylbutane | 0.649 | |

| 2,3-Dimethylbutane | 0.662 | |

| C₇H₁₆ | n-Heptane | 0.684[18] |

| 2-Methylhexane | 0.679 | |

| 3-Methylhexane | 0.687 | |

| 2,2-Dimethylpentane | 0.676 | |

| 2,3-Dimethylpentane | 0.695 | |

| 2,4-Dimethylpentane | 0.673 | |

| 3,3-Dimethylpentane | 0.693 | |

| 3-Ethylpentane | 0.698 | |

| 2,2,3-Trimethylbutane | 0.690 | |

| C₈H₁₈ | n-Octane | 0.703 (at 25°C)[11][12] |

| 2-Methylheptane | 0.698 | |

| 3-Methylheptane | 0.706 | |

| 4-Methylheptane | 0.704 | |

| 2,2-Dimethylhexane | 0.695 | |

| 2,3-Dimethylhexane | 0.712 | |

| 2,4-Dimethylhexane | 0.700 | |

| 2,5-Dimethylhexane | 0.694 | |

| 3,3-Dimethylhexane | 0.711 | |

| 3,4-Dimethylhexane | 0.719 | |

| 2,2,4-Trimethylpentane (Isooctane) | 0.692 (at 25°C)[19][20] |

Note: Some density values are reported at 25°C. Data for some isomers were not immediately available in the search results and are left blank.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is primarily dependent on the strength of intermolecular forces and molecular entanglement.

Effect of Branching: For smaller alkanes, increased branching generally leads to a lower viscosity.[21][22] The more compact, spherical shape of branched isomers reduces their ability to entangle with one another and also lessens the surface area for intermolecular attractions, allowing them to flow more easily.[21] However, for very long-chain alkanes, extensive branching can sometimes lead to an increase in viscosity due to a greater potential for molecular entanglement.

Table 4: Viscosities of Selected Alkane Isomers

| Molecular Formula | IUPAC Name | Viscosity (mPa·s at 20°C) |

| C₅H₁₂ | n-Pentane | 0.240[4][17] |

| 2-Methylbutane (Isopentane) | 0.286 (at 25°C)[21] | |

| 2,2-Dimethylpropane (Neopentane) | Lower than n-pentane[1] | |

| C₆H₁₄ | n-Hexane | 0.31 (at 25°C)[7][23] |

| C₇H₁₆ | n-Heptane | 0.42[23] |

| C₈H₁₈ | n-Octane | 0.542 |

| 2,2,4-Trimethylpentane (Isooctane) | 0.50[23] |

Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that polar substances tend to dissolve in polar solvents, and nonpolar substances dissolve in nonpolar solvents.

Effect of Branching: Alkanes, whether linear or branched, are nonpolar molecules. As a result, they are virtually insoluble in polar solvents like water.[24][25][26] They are, however, generally miscible with other nonpolar organic solvents such as benzene, hexane, and carbon tetrachloride.[26][27] The degree of branching has a minimal effect on the overall solubility behavior of alkanes in either polar or nonpolar solvents, as the nonpolar character of the molecule remains the dominant factor.

Experimental Protocols

Accurate determination of the physical properties of highly branched alkanes relies on standardized experimental procedures. The following are summaries of key methodologies.

Boiling Point Determination

Method: ASTM D86 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure.

Protocol Summary:

-

A 100 mL sample of the alkane is placed in a distillation flask.

-

The flask is heated, and the vapor is passed through a condenser.

-

The temperature at which the first drop of condensate is collected is recorded as the initial boiling point.

-

The temperature is recorded as the volume of condensate collected reaches specific percentages of the initial sample volume.

-

The final boiling point is the maximum temperature reached during the distillation.

For a more detailed analysis of boiling range distribution, gas chromatography methods such as ASTM D2887 can be employed.

Melting Point Determination

Method: Capillary Tube Method.

Protocol Summary:

-

A small amount of the finely powdered solid alkane is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube or a commercial melting point apparatus).

-

The bath is heated slowly and uniformly.

-

The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure substance.

Figure 2: Experimental workflow for melting point determination.

Density Determination

Method: Pycnometer Method.

Protocol Summary:

-

The mass of a clean, dry pycnometer (a glass flask with a specific volume) is accurately determined.

-

The pycnometer is filled with the liquid alkane, ensuring no air bubbles are present, and its mass is measured.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is measured.

-

The volume of the pycnometer is calculated from the mass and known density of the reference liquid.

-

The density of the sample alkane is then calculated by dividing the mass of the alkane by the determined volume of the pycnometer.

Viscosity Determination

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

Protocol Summary:

-

A calibrated glass capillary viscometer is selected based on the expected viscosity of the sample.

-

The liquid alkane is drawn into the viscometer, and the viscometer is placed in a constant-temperature bath until the sample reaches thermal equilibrium.

-

The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.

-

The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

-

The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Solubility Determination

Method: Qualitative Solubility Test.

Protocol Summary:

-

A small amount (e.g., 0.1 g or 0.2 mL) of the alkane is placed in a test tube.

-

A small volume (e.g., 3 mL) of the solvent (e.g., water, hexane) is added.

-

The mixture is agitated vigorously for a set period.

-

The mixture is then allowed to stand and observed for the presence of a single phase (soluble/miscible) or two distinct layers (insoluble/immiscible).

Conclusion

The physical properties of highly branched alkanes are a complex interplay of intermolecular forces, molecular symmetry, and packing efficiency. While increased branching consistently lowers boiling points due to reduced surface area, its effect on melting points is more nuanced, with highly symmetrical molecules often exhibiting elevated melting points. Density and viscosity also show subtle variations with branching. The nonpolar nature of all alkanes dictates their insolubility in water and miscibility with nonpolar solvents, regardless of their degree of branching. A thorough understanding of these structure-property relationships, supported by reliable experimental data and standardized protocols, is essential for the effective application of these compounds in scientific research and industrial development.

References

- 1. Explain the structure and properties of neopentane (2,2-dimethylpropane) .. [askfilo.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Neopentane - Wikipedia [en.wikipedia.org]

- 4. collegedunia.com [collegedunia.com]

- 5. Pentane - Wikipedia [en.wikipedia.org]

- 6. Hexane - Wikipedia [en.wikipedia.org]

- 7. Hexane | Fisher Scientific [fishersci.com]

- 8. quora.com [quora.com]

- 9. Heptane - Wikipedia [en.wikipedia.org]

- 10. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 11. 111-65-9 CAS MSDS (N-OCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Octane - Wikipedia [en.wikipedia.org]

- 13. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 540-84-1 CAS | 2,2,4–TRIMETHYL PENTANE ‘DRY’ | Dry Solvents | Article No. 00353 [lobachemie.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Hexane [commonorganicchemistry.com]

- 17. byjus.com [byjus.com]

- 18. Heptane | Fisher Scientific [fishersci.com]

- 19. 2,2,4-Trimethylpentane | 540-84-1 [chemicalbook.com]

- 20. 2,2,4-三甲基戊烷 puriss. p.a., ≥99.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. quora.com [quora.com]

- 23. Viscosity [macro.lsu.edu]

- 24. Neopentane | C5H12 | CID 10041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. All about Solubility of Alkanes [unacademy.com]

- 27. chemistryb11.weebly.com [chemistryb11.weebly.com]

A Technical Guide to the Synthesis of Asymmetric Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

The construction of stereochemically defined, three-dimensional molecular architectures is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Asymmetric branched alkanes, as fundamental chiral building blocks, are integral to the structure of numerous pharmaceuticals and complex natural products. Their synthesis in an enantiomerically pure form is a significant challenge that has spurred the development of innovative and powerful synthetic methodologies. This guide provides an in-depth overview of key contemporary strategies for the synthesis of asymmetric branched alkanes, focusing on catalytic asymmetric cross-coupling and hydroalkylation reactions.

Catalytic Asymmetric Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. Recent advancements have extended these powerful methods to the enantioselective construction of C(sp³)–C(sp³) linkages, providing a direct route to chiral alkanes.[1] These methods often employ nickel or palladium catalysts in conjunction with chiral ligands to control the stereochemical outcome of the reaction.[2]

A significant challenge in this area is the enantioselective coupling of two different alkyl fragments.[3] Dual nickel/photoredox catalysis systems have emerged as a powerful strategy to achieve the reductive cross-coupling of two different alkyl halides.[3] This approach avoids the use of stoichiometric organometallic reagents, which can be sensitive and difficult to handle.[3]

Logical Workflow for Asymmetric Reductive Cross-Coupling

Caption: General workflow for Ni-catalyzed asymmetric reductive cross-coupling.

Quantitative Data for Asymmetric Cross-Coupling Reactions

| Catalyst/Ligand | Alkyl Halide 1 | Alkyl Halide 2 | Yield (%) | ee (%) | Reference |

| NiBr₂·glyme / Chiral Ligand | 1-bromo-4-phenylbutane | 1-iodoadamantane | 85 | 92 | [3] |

| NiCl₂ / Bis(oxazoline) | (1-bromoethyl)benzene | 1-bromobutane | 78 | 95 | [2] |

| Ir-catalyst / Phosphoramidite | (S)-boronic ester | Racemic allylic carbonate | 90 | >99 | [4] |

Experimental Protocol: Nickel-Catalyzed Enantioselective Reductive Cross-Coupling

This protocol is a representative example of the synthesis of an asymmetric branched alkane via nickel-catalyzed reductive cross-coupling of two alkyl halides.

Materials:

-

NiBr₂·glyme (0.02 mmol, 2 mol%)

-

Chiral bis(oxazoline) ligand (0.022 mmol, 2.2 mol%)

-

Alkyl halide 1 (1.0 mmol)

-

Alkyl halide 2 (1.2 mmol)

-

Zinc powder (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

In a glovebox, a dried Schlenk tube is charged with NiBr₂·glyme (6.8 mg, 0.02 mmol), the chiral bis(oxazoline) ligand (e.g., 7.5 mg, 0.022 mmol), and zinc powder (130 mg, 2.0 mmol).

-

The tube is sealed, removed from the glovebox, and placed under an argon atmosphere.

-

Anhydrous DMF (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

-

A solution of alkyl halide 1 (1.0 mmol) and alkyl halide 2 (1.2 mmol) in anhydrous DMF (3 mL) is added dropwise over 10 minutes.

-

The reaction mixture is stirred at 50 °C for 24 hours.

-

Upon completion (monitored by GC-MS), the reaction is cooled to room temperature and quenched by the addition of 2 M HCl (5 mL).

-

The mixture is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired asymmetric branched alkane.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Enantioselective Hydroalkylation of Alkenes

Enantioselective hydroalkylation of alkenes has emerged as a powerful and atom-economical method for the synthesis of chiral alkanes.[5] This approach involves the addition of a C-H bond across a double bond, creating a new stereocenter. Nickel hydride (NiH) catalyzed reactions have been particularly successful in this area, enabling the regio- and enantioselective hydroalkylation of various alkenes.[6][7]

These reactions often utilize a chiral ligand to control the stereochemistry of the product. The choice of ligand can also influence the regioselectivity of the addition, allowing for the formation of either β- or γ-branched products.[6]

Signaling Pathway for NiH-Catalyzed Hydroalkylation

Caption: General pathway for NiH-catalyzed enantioselective hydroalkylation.

Quantitative Data for Enantioselective Hydroalkylation

| Catalyst/Ligand | Alkene | Alkyl Halide | Yield (%) | ee (%) | Reference |

| NiBr₂·DME / SPD-Oxazoline | 2-vinylpyridine | 1-iodobutane | 88 | 96 | [6] |

| Ni(COD)₂ / Bis(oxazoline) | Styrene | 1-iodopropane | 92 | 91 | [7] |

| Cationic Ir(I) / DuanPhos | Styrene | Heteroaryl tert-butyl acetate (B1210297) | >95 | 98 | [5] |

Experimental Protocol: NiH-Catalyzed Regio- and Enantioselective Hydroalkylation

This protocol describes a general procedure for the synthesis of β- or γ-branched chiral aromatic N-heterocycles.[6]

Materials:

-

NiBr₂·DME (0.01 mmol, 5 mol%)

-

Chiral spirocyclic-pyrrolidine (SPD)-oxazoline ligand (0.012 mmol, 6 mol%)

-

Alkenyl azaarene (0.2 mmol)

-

Iodoalkane (0.3 mmol)

-

KF (0.4 mmol)

-

Trimethoxysilane (B1233946) (0.4 mmol)

-

Anhydrous N,N-dimethylacetamide (DMAc) (1 mL)

Procedure:

-

An oven-dried Schlenk tube is charged with NiBr₂·DME (3.1 mg, 0.01 mmol), the SPD-oxazoline ligand (e.g., 5.2 mg, 0.012 mmol), and KF (23.2 mg, 0.4 mmol) under an argon atmosphere.

-

Anhydrous DMAc (0.5 mL) is added, and the mixture is stirred at room temperature for 15 minutes.

-

The alkenyl azaarene (0.2 mmol), iodoalkane (0.3 mmol), and trimethoxysilane (48.9 mg, 0.4 mmol) are added sequentially.

-

An additional 0.5 mL of anhydrous DMAc is added to the mixture.

-

The reaction is stirred at 25 °C for 24 hours.

-

The reaction is quenched with water and extracted with ethyl acetate (3 x 5 mL).

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.

-

The residue is purified by preparative thin-layer chromatography to yield the desired branched chiral product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The synthesis of asymmetric branched alkanes is a dynamic and evolving field in organic chemistry. The methodologies highlighted in this guide, namely catalytic asymmetric cross-coupling and enantioselective hydroalkylation, represent the forefront of this research area. These powerful strategies provide efficient and highly selective routes to a wide array of chiral building blocks that are of significant interest to the pharmaceutical and materials science industries. The continued development of novel catalysts and ligands promises to further expand the scope and utility of these reactions, enabling the synthesis of increasingly complex and valuable chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective C(sp2)–C(sp3) Bond Construction by Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Iridium-Catalyzed Enantioselective Alkene Hydroalkylation via a Heteroaryl-Directed Enolization–Decarboxylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Thermodynamic Data for Dodecane Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for isomers of dodecane (B42187) (C12H26). Given the vast number of isomers (355), this guide focuses on the well-characterized n-dodecane and illustrates a powerful estimation method for its branched isomers. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the thermodynamic properties of hydrocarbons are critical.

Thermodynamic Properties of n-Dodecane

n-Dodecane, as the straight-chain isomer, is the most extensively studied of the C12H26 isomers. Its thermodynamic properties are well-documented and serve as a baseline for comparison with its branched counterparts.

| Property | Value | Units |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -290.9 ± 1.4 | kJ/mol |

| Standard Molar Entropy (Gas, 298.15 K) | 622.50 | J/mol·K |

| Molar Heat Capacity at Constant Pressure (Liquid, 298.15 K) | 376.00 | J/mol·K |

| Enthalpy of Vaporization (298.15 K) | 61.3 ± 0.2 | kJ/mol |

| Enthalpy of Fusion | 36.836 | kJ/mol |

Estimation of Thermodynamic Properties for Branched Isomers: The Benson Group Additivity Method

Due to the sheer number of dodecane isomers, experimental determination of the thermodynamic properties for each is impractical. The Benson Group Additivity Method is a widely used and reliable technique for estimating these properties for organic molecules. This method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent groups.

The general equation for the Benson Group Additivity method is:

Property = Σ (Group Contribution) + Corrections

Corrections are applied for non-nearest neighbor interactions, such as gauche interactions and 1,5-pentane interference.

Below is a table of some common group additivity values (GAVs) for alkanes, which are essential for estimating the properties of dodecane isomers.

| Group | Description | ΔH°f (298.15 K) (kJ/mol) | S° (298.15 K) (J/mol·K) | Cp° (300 K) (J/mol·K) |

| C-(C)(H)3 | Primary carbon | -42.18 | 127.32 | 25.52 |

| C-(C)2(H)2 | Secondary carbon | -20.71 | 39.46 | 22.84 |

| C-(C)3(H) | Tertiary carbon | -7.95 | -51.30 | 19.33 |

| C-(C)4 | Quaternary carbon | 2.09 | -146.86 | 14.77 |

Note: These are representative values. More extensive tables with additional groups and correction terms are available in the literature.

Calculated Thermodynamic Data for Selected Dodecane Isomers

To illustrate the application of the Benson method and to provide a comparative dataset, the following table presents calculated thermodynamic data for a few representative branched isomers of dodecane. These values are estimates and should be used with an understanding of the inherent approximations of the group additivity method.

| Isomer | Structure | Calculated ΔH°f (Gas, 298.15 K) (kJ/mol) |

| n-Dodecane | CH3(CH2)10CH3 | -290.9 (Experimental) |

| 2-Methylundecane | CH3CH(CH3)(CH2)8CH3 | -298.1 |

| 2,2-Dimethyl-decane | (CH3)3C(CH2)7CH3 | -307.4 |

| 2,2,4,6,6-Pentamethylheptane | (CH3)3CCH2CH(CH3)CH2C(CH3)3 | -335.2 |

Disclaimer: The calculated values are for illustrative purposes and are derived from the application of the Benson Group Additivity method with standard GAVs. Actual experimental values may vary.

Experimental Protocols

Accurate determination of thermodynamic data relies on precise experimental techniques. This section outlines the methodologies for key experiments.

Determination of Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid dodecane isomer (typically 0.5 - 1.0 g) is placed in a crucible inside the bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample.

-

Bomb Assembly and Pressurization: The crucible and ignition wire are placed inside the "bomb," a robust, sealed container. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm. This ensures complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer records the temperature.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculations: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.

Determination of Heat Capacity: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of liquids and solids.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the dodecane isomer (typically 5-15 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

-

Calibration and Calculation: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire). The heat capacity of the sample is then calculated from the differential heat flow signal, the heating rate, and the sample mass, in comparison to the calibration standard.

Determination of Standard Molar Entropy

The standard molar entropy of a substance in the gas phase is typically determined by a combination of calorimetric measurements and statistical mechanics calculations based on spectroscopic data.

Methodology:

-

Low-Temperature Heat Capacity Measurement: The heat capacity of the solid and liquid phases of the dodecane isomer is measured from a very low temperature (approaching 0 K) up to a temperature above its boiling point using adiabatic calorimetry.

-

Enthalpies of Phase Transitions: The enthalpies of fusion and vaporization are measured at their respective transition temperatures.

-

Calculation of Entropy from Calorimetric Data: The entropy of the substance at a given temperature is calculated by integrating the heat capacity divided by temperature (Cp/T) from 0 K to that temperature, and adding the entropies of any phase transitions that occur within that range.

-

Spectroscopic Data and Statistical Mechanics: For the ideal gas state, the entropy can be calculated using statistical mechanics. This requires knowledge of the molecule's vibrational frequencies (from infrared and Raman spectroscopy), rotational constants (from microwave spectroscopy), and molecular weight.

-

Third Law of Thermodynamics: The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero. This provides the starting point for the calorimetric entropy calculations. Any residual entropy at 0 K due to crystal imperfections can lead to discrepancies between calorimetric and spectroscopic entropy values.

Visualizations

Benson Group Additivity Method Workflow

The following diagram illustrates the logical workflow of applying the Benson Group Additivity Method to estimate the thermodynamic properties of a dodecane isomer.

An In-depth Technical Guide on the Safety Data Sheet (SDS) Information for 3-Ethyl-3,4-dimethyloctane

Chemical Identification

| Identifier | Value |

| IUPAC Name | 3-ethyl-3,4-dimethyloctane |

| Molecular Formula | C12H26[1] |

| CAS Number | 62212-28-6[1] |

| Molecular Weight | 170.34 g/mol |

| Synonyms | Octane, 3-ethyl-3,4-dimethyl- |

Hazard Identification

Based on data for similar C12 alkanes, this compound is anticipated to be a flammable liquid. The primary health hazards are expected to include skin irritation, serious eye irritation, and potential respiratory irritation. Aspiration into the lungs if swallowed may be fatal.

GHS Classification (Anticipated):

-

Flammable Liquids: Category 3 or 4

-

Aspiration Hazard: Category 1

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation, drowsiness, or dizziness)

Logical Flow for Hazard Classification

Caption: Logical workflow for classifying the hazards of a chemical substance.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes computed properties and data from structurally similar compounds for comparison.

| Property | This compound (Computed) | 3,3-Dimethylhexane (Experimental)[2] | 2,3-Dimethylbutane (Experimental)[3] |

| Boiling Point | Not Available | 112 °C | Not Available |

| Flash Point | Not Available | 7 °C | Not Available |

| Melting Point | Not Available | -126 °C | Not Available |

| Molecular Weight | 170.33 g/mol [4] | 114.23 g/mol | Not Available |

First-Aid Measures

The following first-aid measures are based on standard practices for similar alkanes.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, get medical attention.[5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation persists, call a physician.[5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[7][8] |

Fire-Fighting Measures

| Aspect | Recommendations |

| Suitable Extinguishing Media | Use dry sand, dry chemical, or alcohol-resistant foam.[5][7] Water mist may be used to cool closed containers. |

| Specific Hazards | Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][5] Containers may explode when heated. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[6] |

Accidental Release Measures

Emergency Response Workflow for a Chemical Spill

Caption: A stepwise workflow for responding to a chemical spill.

Personal Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and, if ventilation is inadequate, respiratory protection.[9]

-

Remove all sources of ignition and use spark-proof tools.[5][6]

Environmental Precautions:

-

Prevent the substance from entering drains or waterways.

Methods for Cleaning Up:

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[5][6]

Handling and Storage

| Aspect | Recommendations |

| Handling | Wear personal protective equipment.[7] Keep away from heat, sparks, and open flames.[5][6] Use in a well-ventilated area or under a fume hood.[7][9] Take precautionary measures against static discharge.[5][6] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7] Keep away from sources of ignition. Store in a designated flammable liquid storage cabinet. |

Exposure Controls and Personal Protection

| Control | Specification |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood.[9] |

| Eye/Face Protection | Wear chemical safety goggles. A face shield may be necessary if there is a risk of splashing.[9] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile).[9] A flame-retardant lab coat is recommended.[9] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[9] |

Stability and Reactivity

| Parameter | Information |

| Reactivity | Not expected to be reactive under normal conditions. |

| Chemical Stability | Stable under recommended storage conditions.[5] |

| Conditions to Avoid | Heat, flames, sparks, and other sources of ignition.[5][6] |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion.[3] |

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the anticipated hazards for this class of compounds.

-

Acute Toxicity: Likely to have low acute oral, dermal, and inhalation toxicity.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[5]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[5]

-

Respiratory or Skin Sensitization: No data available to suggest it is a sensitizer.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Not classified as a carcinogen.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, drowsiness, or dizziness.[5]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[7][8]

Ecological Information

Ecological data for this compound is not available. Similar alkanes are generally toxic to aquatic life with long-lasting effects. It is not expected to be readily biodegradable.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. This material may be classified as hazardous waste due to its flammability.

Transport Information

While specific transport information is not available, it is likely to be regulated as a flammable liquid.

| Regulation | Anticipated Classification |

| UN Number | Not assigned (likely within the range for flammable liquids, n.o.s.) |

| Proper Shipping Name | Flammable liquid, n.o.s. (contains this compound) |

| Transport Hazard Class | 3 (Flammable Liquid) |

| Packing Group | III |

Regulatory Information

Regulatory information is not available for this specific compound. It would be subject to regulations governing flammable liquids.

Other Information

This technical guide was prepared on December 21, 2025, and is based on the most current information available at that time. It is the user's responsibility to ensure that they are following all appropriate safety protocols and to consult a manufacturer-provided SDS when one becomes available.

References

- 1. This compound | C12H26 | CID 20329909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-Ethyl-4,4-dimethyloctane | C12H26 | CID 53425982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

3-Ethyl-3,4-dimethyloctane: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-3,4-dimethyloctane (CAS No. 62212-28-6), a branched alkane of interest for various research applications. Due to its specific isomeric structure, this compound may serve as a unique reference standard in analytical chemistry, a building block in targeted organic synthesis, or a model compound in material science and fuel research. This document consolidates available physicochemical data, addresses its current commercial availability, proposes a potential synthetic route, and provides information on commercially available isomers that may serve as practical alternatives.

Introduction

This compound is a saturated hydrocarbon belonging to the dodecane (B42187) (C12H26) isomer group. Its distinct branching pattern, featuring an ethyl group at the third position and methyl groups at the third and fourth positions of an octane (B31449) backbone, results in specific stereochemical and physical properties. While branched alkanes are fundamental in various fields, the specific substitution pattern of this compound makes it a compound of interest for studies requiring precise molecular architecture.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 62212-28-6 | PubChem[1] |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Computed Boiling Point | Data not available | |

| Computed Density | Data not available | |

| Computed XLogP3 | 5.8 | PubChem |

Commercial Availability

As of the date of this guide, this compound is not commercially available from major chemical suppliers. Researchers requiring this specific isomer will likely need to pursue custom synthesis.

Availability of Isomers and Related Compounds

For researchers whose applications may not strictly require the 3,3,4-substitution pattern, several isomers of dimethyloctane and other branched alkanes are commercially available and may serve as suitable alternatives.

| Compound | CAS Number | Supplier(s) |

| 3,4-Dimethyloctane | 15869-92-8 | Apollo Scientific |

| 3-Ethyloctane | 5881-17-4 | BenchChem |

| Various Branched Alkanes | N/A | Sigma-Aldrich, Apollo Scientific |

Hypothetical Synthesis Protocol

While no specific synthesis for this compound has been published, a plausible route can be devised based on established organometallic reactions, such as the use of Grignard reagents. The following protocol is a hypothetical multi-step synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration and subsequent hydrogenation to yield the target alkane.

Caption: Hypothetical multi-step synthesis of this compound.

Detailed Experimental Steps

Step 1: Preparation of sec-Butylmagnesium bromide (Grignard Reagent)

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of 2-bromobutane in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required.

-

Once the reaction has started, continue the addition of 2-bromobutane at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 2: Synthesis of 3-Ethyl-4,4-dimethyl-3-octanol

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of 3-methyl-2-hexanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 3: Dehydration to Alkenes

-

To the crude tertiary alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

-

Heat the mixture to induce dehydration, and collect the resulting alkene mixture by distillation.

Step 4: Hydrogenation to this compound

-

Dissolve the alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Potential Research Applications

While specific applications for this compound are not documented, its structure suggests potential utility in the following areas:

-

Analytical Chemistry: As a high-purity, synthesized standard for gas chromatography (GC) and mass spectrometry (MS) to aid in the identification of complex hydrocarbon mixtures, such as those found in petroleum products.

-

Organic Synthesis: As a starting material or intermediate for the synthesis of more complex molecules where a specific branched alkyl moiety is required.

-

Fuel Science: In studies of combustion properties of branched alkanes, which are crucial components of gasoline and other fuels. The specific branching pattern can influence octane ratings and engine performance.

-

Material Science: As a non-polar solvent or a component in the formulation of lubricants and other materials where viscosity and intermolecular forces are important.

Logical Workflow for Compound Application

The decision to use or synthesize this compound in a research setting can be guided by a logical workflow.

Caption: A decision-making workflow for researchers considering this compound.

Conclusion

This compound represents a specific, yet currently uncharacterized, member of the branched alkane family. While its lack of commercial availability presents a challenge, established synthetic methodologies in organic chemistry provide a clear path for its preparation in a laboratory setting. This guide serves as a foundational resource for researchers interested in this compound, offering the necessary information to either pursue its synthesis or select a suitable, commercially available alternative. Further research into the experimental properties and applications of this compound would be a valuable contribution to the fields of chemistry and material science.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of Branched-Chain Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain alkanes, hydrocarbons featuring alkyl groups attached to a central carbon chain, are ubiquitous in nature. Their structural diversity, arising from variations in chain length, and the number and position of branches, gives rise to a wide array of physical and chemical properties. These properties make them crucial components in various biological and geological systems. In living organisms, they play vital roles in chemical communication, desiccation resistance, and as structural components of cell membranes. In geology, their presence and distribution in fossil fuels and sediments provide invaluable information about the origin, maturity, and depositional environment of organic matter.

This technical guide provides a comprehensive overview of the natural occurrence and sources of branched-chain alkanes, with a focus on their presence in petroleum, insects, plants, and microorganisms. It includes quantitative data on their abundance, detailed experimental protocols for their analysis, and visual representations of their biosynthetic pathways.

Natural Occurrence and Sources

Branched-chain alkanes are found across the geological and biological worlds. Their distribution and specific structures can be indicative of their origin.

Geological Sources: Petroleum and Natural Gas

Crude oil and natural gas are primary geological sources of branched-chain alkanes.[1] The most significant of these are the isoprenoids, particularly pristane (B154290) (C19) and phytane (B1196419) (C20), which are derived from the phytyl side chain of chlorophyll.[2] The ratio of pristane to phytane (Pr/Ph) is a widely used geochemical parameter to infer the redox conditions of the depositional environment of the source rock.[2]

-

Pristane (2,6,10,14-tetramethylpentadecane)

-

Phytane (2,6,10,14-tetramethylhexadecane)

Biological Sources

Insects produce a remarkable diversity of methyl-branched alkanes as components of their cuticular hydrocarbons (CHCs).[3] These compounds are crucial for preventing water loss and are also involved in chemical communication, such as species and mate recognition.[3][4] The position and number of methyl branches, as well as the overall chain length, contribute to the specificity of these chemical signals.

The epicuticular wax of many plants contains branched-chain alkanes, primarily as iso-alkanes (2-methyl-branched) and anteiso-alkanes (3-methyl-branched).[5] While less abundant than their straight-chain counterparts, their presence and distribution can be species-specific. For instance, Nicotiana tabacum (tobacco) is known to produce significant quantities of both iso- and anteiso-alkanes.[6]

Bacteria and algae are also sources of branched-chain alkanes.[7][8] Certain bacteria synthesize iso- and anteiso-branched fatty acids, which can be precursors to branched-chain alkanes.[9] Some microorganisms can also produce a variety of other branched alkanes, including those with quaternary carbon atoms.[7] The production of these compounds is often a part of their cellular lipid composition and can be influenced by environmental factors.

Quantitative Data on Branched-Chain Alkane Abundance

The concentration and relative abundance of branched-chain alkanes vary significantly depending on the source. The following tables summarize quantitative data from various studies.

Table 1: Pristane and Phytane Concentrations and Ratios in Crude Oils from Various Basins

| Basin/Oilfield | Pristane (mg/g of oil) | Phytane (mg/g of oil) | Pristane/Phytane (Pr/Ph) Ratio | Reference |

| West Siberian Basin (Family I) | - | - | ~1.5 - 2.5 | [7] |

| West Siberian Basin (Family II) | - | - | ~0.5 - 1.5 | [7] |

| West Siberian Basin (Family III) | - | - | ~2.0 - 4.0 | [7] |

| Halahatang Oilfield, Tarim Basin | 2.5 - 4.0 (relative conc.) | 2.0 - 3.5 (relative conc.) | 0.8 - 1.2 | [10] |

| Nanyang Depression | - | - | Not specified | [8] |

Note: Absolute concentrations are often not reported; ratios are more common in geochemical studies. "-" indicates data not available in the cited source.

Table 2: Abundance of Branched-Chain Alkanes in Selected Plants

| Plant Species | Branched Alkane Type | Concentration (µg/g dry weight) | Relative Abundance (% of total alkanes) | Reference |

| Avicennia germinans (leaves) | iso- and anteiso-alkanes (C23-C35) | up to 54.1 | - | [11] |

| Nicotiana tabacum | iso- and anteiso-alkanes (C29-C33) | Not specified | iso-alkanes more abundant than anteiso-alkanes | [6] |

| Lamiaceae species (16 species) | iso-alkanes (i-C25 to i-C36) | - | 1.9 – 23.2 | [12] |

| Lamiaceae species (16 species) | anteiso-alkanes (a-C25 to a-C36) | - | 0.9 – 23.8 | [12] |

Note: "-" indicates data not available in the cited source.

Table 3: Production of Branched-Chain Alkanes by Engineered Microorganisms

| Microorganism | Branched Alkane Produced | Titer (mg/L) | Reference |

| Escherichia coli | iso-alkanes | ~2-5 | [6][13] |

Biosynthesis of Branched-Chain Alkanes

The biosynthetic pathways for branched-chain alkanes are variations of fatty acid synthesis, involving the incorporation of branched starter or extender units.

Biosynthesis in Insects

In insects, methyl-branched alkanes are synthesized in specialized cells called oenocytes. The pathway utilizes precursors from fatty acid and amino acid metabolism.

References

- 1. Recent trends in microbial production of alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Transcriptomics Reveals Distinct Adaptation Mechanisms for Degradation of n-Alkane and Branched Alkane in the Salt-Tolerant Bacterium Dietzia sp. CN-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic and environmental effects on the stable carbon isotopic compositions of anteiso- (3-methyl) and iso- (2-methyl) alkanes in tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 9. "Compositions and isotopic differences of iso- and anteiso-alkanes in b" by Ding He, Bernd R. T. Simoneit et al. [digitalcommons.fiu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A Regulatory Hierarchy of the Arabidopsis Branched-Chain Amino Acid Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Ethyl-3,4-dimethyloctane: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the predicted spectroscopic data for the branched alkane, 3-Ethyl-3,4-dimethyloctane. Designed for researchers, scientists, and professionals in drug development, this guide details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of the molecule. The information presented herein is crucial for the structural elucidation and characterization of complex organic molecules.

Predicted Spectroscopic Data

Due to the absence of experimentally recorded spectra in public databases, the following data tables are based on established principles of NMR and IR spectroscopy for branched alkanes. These predictions serve as a robust reference for the identification and analysis of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum of this compound is expected to exhibit significant signal overlap in the upfield region (0.8-1.5 ppm), which is characteristic of saturated hydrocarbons. The predicted chemical shifts, multiplicities, and integrations for each unique proton environment are summarized below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C1) | ~ 0.9 | Triplet | 3H |

| CH₃ (C1') | ~ 0.85 | Triplet | 3H |

| CH₃ (C3-CH₃) | ~ 0.8-1.0 | Doublet | 3H |

| CH₃ (C4-CH₃) | ~ 0.8-1.0 | Doublet | 3H |

| CH₂ (C2) | ~ 1.2-1.4 | Multiplet | 2H |

| CH₂ (C2') | ~ 1.2-1.4 | Multiplet | 2H |

| CH (C4) | ~ 1.3-1.5 | Multiplet | 1H |

| CH₂ (C5) | ~ 1.1-1.3 | Multiplet | 2H |

| CH₂ (C6) | ~ 1.1-1.3 | Multiplet | 2H |

| CH₂ (C7) | ~ 1.1-1.3 | Multiplet | 2H |

| CH₃ (C8) | ~ 0.9 | Triplet | 3H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon-13 NMR spectrum provides a clearer resolution of the carbon backbone. The predicted chemical shifts for each unique carbon atom are outlined in the following table.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 14 |

| C1' | ~ 10-15 |

| C3-CH₃ | ~ 15-20 |

| C4-CH₃ | ~ 15-20 |

| C2 | ~ 23 |

| C2' | ~ 20-25 |

| C3 | ~ 40-45 (Quaternary) |

| C4 | ~ 35-40 |

| C5 | ~ 25-30 |

| C6 | ~ 30-35 |

| C7 | ~ 20-25 |

| C8 | ~ 14 |

Predicted FT-IR Data

The infrared spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-C bond vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 2850-3000 | C-H Stretch | Strong |

| 1450-1470 | CH₂ Bend (Scissoring) | Medium |

| 1375-1385 | CH₃ Bend (Symmetric) | Medium |

| 1150-1250 | C-C Stretch | Weak |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for a liquid alkane sample such as this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

-

Capping: Securely cap the NMR tube.

2.1.2. Data Acquisition

-

Spectrometer Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm, centered at around 5 ppm.

-

Use a standard single-pulse experiment with a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16-32 scans for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm, centered at around 100 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

2.1.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

2.2.2. Data Acquisition

-

Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquisition Parameters:

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically perform a Fourier transform and ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

An In-Depth Technical Guide to the Stereoisomers of 3-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 3-ethyl-3,4-dimethyloctane. As the therapeutic efficacy and pharmacological activity of chiral molecules can vary significantly between stereoisomers, a thorough understanding and characterization of each stereoisomer are critical in the field of drug development and chemical synthesis. This document outlines the stereochemical complexity of this compound, presents methodologies for its synthesis and separation, and provides a framework for the characterization of its individual stereoisomers.

Molecular Structure and Stereochemical Analysis

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. Its structure contains two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of these stereocenters gives rise to multiple stereoisomers, each with a unique three-dimensional arrangement of atoms.

Identification of Chiral Centers

The chiral centers in this compound are located at the C3 and C4 positions of the octane (B31449) backbone:

-

C3: This carbon is bonded to an ethyl group, a methyl group, the C2 of the octane chain, and the C4 chiral center.

-

C4: This carbon is bonded to a methyl group, a hydrogen atom, the C3 chiral center, and the C5 of the octane chain.

Number of Stereoisomers

The number of possible stereoisomers can be determined using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with two chiral centers, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

-

(3R, 4R)-3-ethyl-3,4-dimethyloctane

-

(3S, 4S)-3-ethyl-3,4-dimethyloctane

-

(3R, 4S)-3-ethyl-3,4-dimethyloctane

-

(3S, 4R)-3-ethyl-3,4-dimethyloctane

The relationship between these stereoisomers is illustrated in the diagram below.

Synthesis of this compound

The synthesis of a racemic mixture of this compound can be achieved through a Grignard reaction, followed by dehydration and hydrogenation. The following is a representative experimental protocol.

Experimental Protocol: Grignard Reaction and Subsequent Transformations

Objective: To synthesize a mixture of the stereoisomers of this compound.

Materials:

-

Magnesium turnings

-